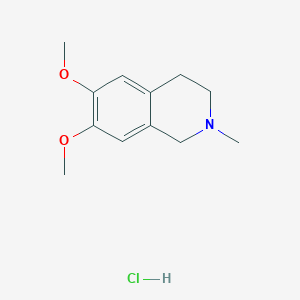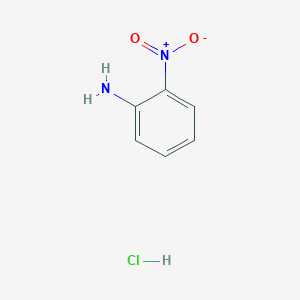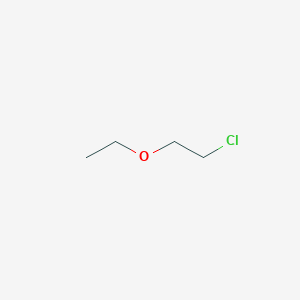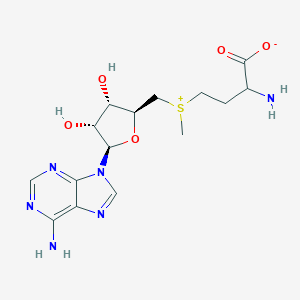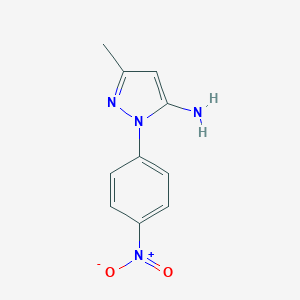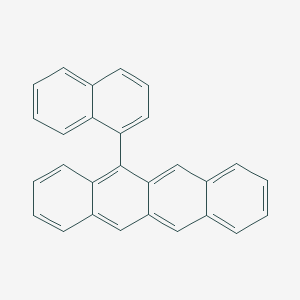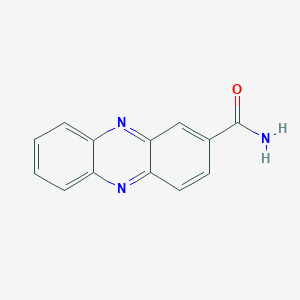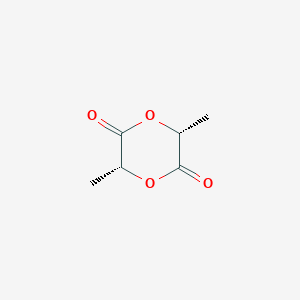
(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione
Übersicht
Beschreibung
(3R,6R)-3,6-Dimethyl-1,4-dioxane-2,5-dione, commonly referred to as DMDD, is a chemical compound with a variety of applications in both scientific and industrial research. It is a cyclic dimer of acetone with a molecular weight of 166.2 g/mol and a boiling point of 101.1°C. DMDD is a colorless and odorless liquid that is soluble in water and organic solvents. It is an important building block for the synthesis of other compounds, and is also used in a variety of research applications, including drug discovery and development, biochemical and physiological studies, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione and its derivatives have been explored for their potential in polymer synthesis. For instance, novel monomers derived from l-ascorbic and d-isoascorbic acids have been developed, leading to the synthesis of polymers through ring-opening polymerization. These polymers, characterized by various spectroscopic techniques, have been found to be amorphous and stable up to 250°C under nitrogen (Bueno, Molina, & Galbis, 2009).
Molecular and Crystal Structure Analysis
The molecular structure of this compound derivatives has been studied through methods like X-ray diffraction analysis. These studies provide insights into the conformation and bonding patterns of such compounds, contributing to a deeper understanding of their chemical properties (Zolotoi et al., 1994).
Corrosion Inhibition
Research has also investigated the use of certain derivatives of this compound as corrosion inhibitors. These compounds have been found to be effective in protecting metals like mild steel in acidic environments, showcasing their potential in industrial applications (Chafiq et al., 2020).
Organocatalyzed Polymerization
The ring-opening polymerization of certain derivatives has been successfully catalyzed using organocatalysts, leading to the creation of high molecular weight polymers with potential applications in various fields (Boullay et al., 2010).
Electrochemical Studies
Electrochemical methods have been employed to study derivatives of this compound, revealing insights into their redox properties. This research can contribute to the development of new materials for electronic and electrochemical applications (Ungureanu et al., 2011).
Safety and Hazards
The safety data sheet for “(3R,6R)-3,6-Octanediol”, a similar compound, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .
Wirkmechanismus
Target of Action
The targets would therefore be more relevant in the context of PLA and its applications, which include drug delivery systems and biodegradable materials .
Mode of Action
The mode of action of D-Lactide is primarily through its polymerization to form PLA. This process involves the opening of the lactide ring and the formation of ester linkages between monomers. The resulting PLA polymer can interact with various biological systems depending on its application .
Biochemical Pathways
Lactic acid can then be metabolized in the body via the citric acid cycle, a key metabolic pathway .
Pharmacokinetics
The pharmacokinetics of D-Lactide would be more relevant in the context of its polymer PLA, particularly when used in drug delivery systems. The absorption, distribution, metabolism, and excretion (ADME) of PLA-based systems can vary greatly depending on their design and the specific drug being delivered .
Result of Action
The primary result of D-Lactide’s action is the formation of PLA. As a biodegradable and biocompatible polymer, PLA has a wide range of applications in medicine and other fields. When used in drug delivery, for example, PLA can help to improve the bioavailability and efficacy of various drugs .
Action Environment
The action of D-Lactide and its polymer PLA can be influenced by various environmental factors. For example, the rate of PLA degradation can be affected by factors such as pH, temperature, and the presence of certain enzymes. These factors can therefore influence the efficacy and stability of PLA-based systems .
Biochemische Analyse
Biochemical Properties
D-lactide plays a significant role in biochemical reactions. It is involved in the synthesis of high molar mass poly(lactic acid) (PLA), which is applied as a bio-based material for various applications such as medical prostheses, membranes, drug delivery, and hydrogels . The synthesis of D-lactide involves strict temperature and pressure control, catalyst use, and it is a time-consuming process .
Cellular Effects
The effects of D-lactide on various types of cells and cellular processes are significant. For instance, D-lactide is used in the synthesis of poly(D,L-lactic acid) microspheres, which have been shown to enter cells more easily and have lower cytotoxicity .
Molecular Mechanism
The mechanism of action of D-lactide at the molecular level involves its polymerization to form poly(lactic acid) (PLA). This process is facilitated by various catalysts and requires strict temperature and pressure control . The resulting PLA has many attractive properties, making it a valuable material in various applications .
Temporal Effects in Laboratory Settings
The effects of D-lactide over time in laboratory settings are primarily observed in its stability and degradation. D-lactide exhibits negative polymerization enthalpy, indicating a high exothermic reaction, around −23 kJ/mol to −27.0 kJ/mol, and entropy of −13.0 kJ/mol∙K at 400 K .
Dosage Effects in Animal Models
The effects of D-lactide vary with different dosages in animal models. For instance, in a study involving Sprague Dawley rats, it was found that the injected volumes of D-lactide were stable from the 2nd to the 20th week after injection, and no abnormalities were observed around the injection sites .
Metabolic Pathways
D-lactide is involved in the metabolic pathway leading to the production of poly(lactic acid) (PLA). This process involves the dehydration of lactic acid, followed by the prepolymer depolymerization process, and subsequent purification .
Transport and Distribution
The transport and distribution of D-lactide within cells and tissues are facilitated by its conversion into poly(lactic acid) (PLA). The resulting PLA can be transported and distributed within cells and tissues, where it can exert its effects .
Subcellular Localization
The subcellular localization of D-lactide is primarily in the form of poly(lactic acid) (PLA), which can be found in various compartments or organelles within the cell depending on its application . For instance, in the context of drug delivery, PLA can be designed to target specific compartments within the cell .
Eigenschaften
IUPAC Name |
(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTUDXZGHPGLLC-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H](C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-75-9, 1044507-68-7 | |
| Record name | D-Lactide homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)-rel-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044507-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10873989 | |
| Record name | D,D-Dilactide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13076-17-0 | |
| Record name | D-Lactide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13076-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactide, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013076170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D,D-Dilactide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACTIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1863O7V0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key thermal properties of polylactides synthesized from D-lactide?
A1: Poly(D-lactide) (PDLA) exhibits similar thermal properties to its enantiomer, poly(L-lactide) (PLLA). Both have a glass transition temperature (Tg) that can be influenced by factors like molecular weight and D-lactide content. [] Importantly, PDLA can form stereocomplexes with PLLA, resulting in significantly enhanced thermal stability, with melting temperatures (Tm) around 50 °C higher than either homopolymer. []
Q2: How does the D-lactide content affect the properties of polylactide materials?
A2: Increasing the D-lactide content generally decreases the crystallinity of PLA. High D-lactide content can lead to amorphous PLA, while lower contents allow for semi-crystalline structures. [, , ] This directly impacts properties like flexibility, degradation rate, and mechanical strength. For instance, higher D-lactide content can enhance flexibility but may reduce strength. [, ]
Q3: Can D-lactide based polymers be used for biomedical applications?
A3: Yes, poly(D-lactide) and its copolymers are promising for biomedical applications due to their biocompatibility and biodegradability. [, ] For example, poly(D-lactide) membranes have shown potential in bone regeneration by promoting bone formation within defects. []
Q4: What is the impact of stereocomplex formation on the properties of PLA materials?
A4: Stereocomplex formation between PDLA and PLLA leads to enhanced thermal and mechanical properties compared to the individual homopolymers. [, , , , ] This is due to the formation of a more tightly packed and thermodynamically stable crystalline structure.
Q5: How does the molecular weight of PDLA influence the properties of PLA blends?
A5: Blending PLLA with supramolecular polymers based on PDLA-PCVL-PDLA triblock copolymers, where PCVL represents poly(ε-caprolactone-co-δ-valerolactone), has been shown to improve PLLA properties. [] The molecular weight of the PDLA block in the supramolecular polymer influences the crystallization rate, melt strength, and toughness of the blend.
Q6: What makes electrospun nanofiber mats from D-lactide-containing PLAs unique?
A6: Electrospinning PLAs with varying D-lactide contents offers control over nanofiber morphology and mat properties. [] Higher D-lactide content can lead to coarser fibers with higher water vapor transmission rates, making them suitable for specific applications like wound dressings.
Q7: What are the common methods for synthesizing poly(D-lactide)?
A7: PDLA is typically synthesized via ring-opening polymerization (ROP) of D-lactide, often using catalysts like tin(II) octoate (Sn(Oct)2). [, , , ] This polymerization can be achieved in bulk or solution, with reaction conditions influencing the final polymer properties.
Q8: Can enzymes be used to catalyze the polymerization of D-lactide?
A8: Yes, engineered enzymes like Candida antarctica lipase B have been successfully redesigned to catalyze the ring-opening polymerization of D-lactide, offering a greener alternative to traditional catalysts. []
Q9: How can the molecular weight of PDLA be controlled during synthesis?
A9: The molecular weight of PDLA can be controlled by factors like monomer-to-initiator ratio, reaction time, and temperature. [, ] Chain extenders can also be added during polymerization to increase molecular weight. []
Q10: How is the stereocomplex formation between PLLA and PDLA confirmed?
A10: Stereocomplex formation is confirmed by various techniques, including differential scanning calorimetry (DSC), which shows a higher melting temperature for the stereocomplex compared to individual polymers. [, , , , ] Other techniques include wide-angle X-ray diffraction (WAXD), which reveals a distinct crystalline structure for the stereocomplex, and Fourier-transform infrared spectroscopy (FTIR). [, , , ]
Q11: How can we visualize the aggregates formed by stereocomplexation?
A11: Advanced microscopy techniques, like confocal laser scanning fluorescence microscopy (CLSFM), are used to visualize the aggregates. This is often done by using fluorescently labeled PDLA, allowing researchers to study the size, shape, and distribution of the aggregates. [, ]
Q12: What are the spectral characteristics of D-lactide?
A12: D-lactide can be characterized using spectroscopic techniques like FTIR and NMR. FTIR helps identify functional groups, while 1H-NMR and 13C-NMR provide detailed information about the arrangement of atoms within the molecule. [, ]
Q13: What are the limitations of conventional linear high-molecular-weight stereocomplex PLA?
A13: One limitation is its limited melt stability, meaning it may not fully regain its stereocomplex structure after melting, affecting its processability. []
Q14: Are there strategies to overcome the melt stability issue of stereocomplex PLA?
A14: Yes, incorporating small amounts of ε-caprolactone into PDLA, forming a random copolymer (PDLCL), has shown promise in enhancing the melt stability of stereocomplex PLA. [] The ε-caprolactone acts as a soft segment, facilitating chain movement and promoting stereocomplex re-formation after melting.
Q15: What is the significance of controlling the degradation rate of D-lactide-based materials?
A15: Controlling degradation is crucial for biomedical applications. The degradation rate can be tailored by adjusting factors like molecular weight, crystallinity, and copolymer composition. [, ]
Q16: How can the mechanical properties of PLA be further enhanced?
A16: Incorporating reinforcing agents like carbon nanotubes or nanoclays into the PLA matrix can significantly enhance mechanical properties, including tensile strength and toughness. [, ] Surface modification of these reinforcing agents can further improve their dispersion and interfacial adhesion within the PLA matrix.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

